2'-Chlorospiro[adamantane-2,9'-fluorene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Chlorospiro[adamantane-2,9’-fluorene] is a synthetic organic compound characterized by a unique spiro structure, where an adamantane moiety is fused to a fluorene ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chlorospiro[adamantane-2,9’-fluorene] typically involves the reaction of adamantane derivatives with fluorene compounds under specific conditions. One common method includes the chlorination of spiro[adamantane-2,9’-fluorene] using chlorinating agents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity 2’-Chlorospiro[adamantane-2,9’-fluorene] .
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Chlorospiro[adamantane-2,9’-fluorene] undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Oxidized or reduced forms of the parent compound.
- Coupled products with extended conjugation or additional functional groups .
Wissenschaftliche Forschungsanwendungen
2’-Chlorospiro[adamantane-2,9’-fluorene] has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 2’-Chlorospiro[adamantane-2,9’-fluorene] involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. In materials science, its unique structure contributes to its electronic properties, making it suitable for use in electronic devices .
Vergleich Mit ähnlichen Verbindungen
- 2’-Bromospiro[adamantane-2,9’-fluorene]
- 10’-Chlorospiro[adamantane-2,7’-benzo[c]fluorene]
- Spiro[9H-fluorene-9,2’-tricyclo[3.3.1.13,7]decane]
Comparison: 2’-Chlorospiro[adamantane-2,9’-fluorene] is unique due to its specific spiro structure and the presence of a chlorine atom, which imparts distinct reactivity and properties compared to its brominated or benzo-fused counterparts. These differences influence its suitability for various applications, such as its electronic properties in OLEDs or its reactivity in synthetic chemistry .
Eigenschaften
Molekularformel |
C22H21Cl |
---|---|
Molekulargewicht |
320.9 g/mol |
IUPAC-Name |
2'-chlorospiro[adamantane-2,9'-fluorene] |
InChI |
InChI=1S/C22H21Cl/c23-17-5-6-19-18-3-1-2-4-20(18)22(21(19)12-17)15-8-13-7-14(10-15)11-16(22)9-13/h1-6,12-16H,7-11H2 |
InChI-Schlüssel |
NUTKDUFQKCXMCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)C34C5=CC=CC=C5C6=C4C=C(C=C6)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.